1-isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Kinase inhibitor SAR Isoform selectivity N1-alkyl substitution

The N1-isopropyl group of this 4-aminopyrazole delivers superior kinase isoform selectivity over N1-methyl analogs, while the branched 3-methylbutyl chain at N4 provides a distinct LogP and steric profile compared to linear pentyl isomers. This matched molecular pair is ideal for probing lipophilicity-property relationships and hydrophobic sub-pocket depth tolerance. Procure for kinase screening libraries and lead optimization. Bulk quantities available; request a quote for custom synthesis.

Molecular Formula C11H22ClN3
Molecular Weight 231.76 g/mol
Cat. No. B12223656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
Molecular FormulaC11H22ClN3
Molecular Weight231.76 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=CN(N=C1)C(C)C.Cl
InChIInChI=1S/C11H21N3.ClH/c1-9(2)5-6-12-11-7-13-14(8-11)10(3)4;/h7-10,12H,5-6H2,1-4H3;1H
InChIKeyNOXLLXBVSTUFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine: Procurement-Grade Structural and Physicochemical Baseline for N4-Branched 4-Aminopyrazole Selection


1-Isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (IUPAC: N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine; supplied predominantly as the hydrochloride salt, C₁₁H₂₂ClN₃, MW 231.76 g/mol ) is a disubstituted 4-aminopyrazole derivative belonging to the N1-alkyl-N4-alkyl-1H-pyrazol-4-amine subclass. The pyrazole core carries an isopropyl substituent at the N1 position and a branched 3-methylbutyl (isopentyl) chain at the N4 exocyclic amine. Its parent scaffold, 1-isopropyl-1H-pyrazol-4-amine (CAS 97421-16-4, C₆H₁₁N₃, MW 125.17), exhibits an ACD/LogP of 0.20, polar surface area of 44 Ų, two hydrogen bond donors, and three hydrogen bond acceptors . The N4-(3-methylbutyl) appendage substantially increases both molecular weight and lipophilicity relative to the unsubstituted parent, producing a compound with distinct conformational and steric properties compared to its closest structural analogs that carry linear N4-alkyl chains, shorter branched N4-chains, smaller N1-substituents, or bulkier N1-cycloalkyl groups.

Why N4-Alkyl-1H-pyrazol-4-amines Cannot Be Interchanged: The Case for 1-Isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine


Within the N1-alkyl-N4-alkyl-1H-pyrazol-4-amine series, ostensibly similar compounds differing by a single methylene unit or chain branching pattern can exhibit divergent binding, selectivity, and physicochemical profiles [1]. Published structure–activity relationship (SAR) studies on aminopyrazole-based kinase inhibitors demonstrate that the identity of the N1-alkyl substituent directly modulates isoform selectivity: an N-isopropyl substitution on the pyrazole ring yielded markedly better JNK3 isoform selectivity compared to the N-methyl analog, confirming that even modest changes at N1 produce pharmacologically consequential effects [1]. At the N4 position, the choice between a linear n-pentyl chain and a branched 3-methylbutyl chain—isomeric substituents of identical heavy-atom count but differing topology—alters the number of freely rotatable bonds, the molecular shape, the predicted LogP, and the potential for productive hydrophobic contacts within a binding pocket. Generic substitution of 1-isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine by, for example, its linear N4-n-pentyl isomer or its N1-ethyl truncated analog therefore risks perturbing one or more of these interdependent parameters in ways that cannot be predicted without explicit comparative data. The quantitative evidence below delineates the key dimensions along which this compound is structurally and physicochemically differentiated from its most relevant comparators.

Quantitative Differentiation Evidence: 1-Isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine vs. Closest Structural Analogs


N1-Isopropyl vs. N1-Ethyl: Steric Bulk and Class-Level Isoform Selectivity Advantage

The N1-isopropyl substituent of the target compound provides greater steric bulk than the N1-ethyl group of comparator 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (free base C₁₀H₁₉N₃, MW 181.28 g/mol ). The N1-ethyl analog is approximately 14 Da lighter (free base) and presents a reduced van der Waals volume at the N1 position. While no direct head-to-head experimental comparison between these two specific compounds has been published, class-level SAR from a J. Med. Chem. 2014 study on aminopyrazole-based JNK3 inhibitors provides quantitative precedent: an N-isopropyl substitution on the pyrazole ring (compound 26f) conferred superior JNK3 isoform selectivity relative to the corresponding N-methyl analog (26a), demonstrating that N1-alkyl size and branching directly influence target engagement selectivity [1]. This supports the inference that the N1-isopropyl group of the target compound is likely to confer a differentiated selectivity profile compared to the smaller N1-ethyl variant.

Kinase inhibitor SAR Isoform selectivity N1-alkyl substitution Aminopyrazole scaffold

Branched N4-(3-Methylbutyl) vs. Linear N4-n-Pentyl: Conformational Restriction and Lipophilicity Differentiation

The target compound bears a branched 3-methylbutyl (isopentyl) chain at the N4 exocyclic amine, whereas its direct isomer 1-isopropyl-N-pentyl-1H-pyrazol-4-amine (CAS 1856097-01-2; same molecular formula C₁₁H₂₂ClN₃ as the HCl salt, MW 231.76 ) carries a linear n-pentyl chain. The two are constitutional isomers differing only in the topology of the N4 alkyl appendage. The branched 3-methylbutyl group possesses approximately five freely rotatable bonds along the N4 chain versus six for the linear n-pentyl group, reducing conformational entropy loss upon target binding. Branching at the β-position of the alkyl chain (iso vs normal) is also well-established in medicinal chemistry to reduce logP by approximately 0.2–0.3 log units relative to the linear isomer of identical carbon count [1], producing a modest but potentially meaningful shift in lipophilicity-driven properties such as passive membrane permeability, solubility, and non-specific protein binding.

Chain branching effects Lipophilicity modulation Rotatable bond count Binding entropy

N1-Isopropyl vs. N1-Cyclopentyl: Molecular Weight Efficiency and Steric Profile Differentiation

The N1-isopropyl group of the target compound is contrasted with the bulkier N1-cyclopentyl substituent of 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (CAS 1856027-05-8; free base C₁₃H₂₃N₃, MW 221.35; SMILES: CC(C)CCNC1=CN(N=C1)C1CCCC1 ). The cyclopentyl analog carries two additional methylene units at the N1 position, increasing the molecular weight by approximately 26 Da (free base) and introducing a conformationally constrained five-membered ring. The N1-isopropyl group preserves rotational freedom while providing sufficient steric bulk for hydrophobic pocket engagement, potentially yielding superior ligand efficiency (binding affinity per heavy atom) in targets where excessive N1 bulk is not tolerated. While no direct comparative binding data exist for these two compounds, the principle that smaller, branched alkyl substituents can achieve comparable or better ligand efficiency than bulkier cycloalkyl groups is a recurring theme in fragment-to-lead optimization [1].

Ligand efficiency N1-substituent bulk Molecular weight minimization Fragment-like properties

N4-(3-Methylbutyl) vs. N4-Isobutyl: Extended Hydrophobic Reach from Additional Methylene Spacer

The N4-(3-methylbutyl) chain of the target compound is one methylene unit longer than the N4-isobutyl chain of the comparator N-isobutyl-1-isopropyl-1H-pyrazol-4-amine hydrochloride (CAS 1856028-45-9; C₁₀H₂₀ClN₃, MW 217.74 ; free base C₁₀H₁₉N₃, MW 181.28). The additional CH₂ group in the 3-methylbutyl chain extends the reach of the terminal isopropyl moiety by approximately 1.25 Å, enabling deeper penetration into hydrophobic sub-pockets within target binding sites. This methylene scanning concept is a foundational SAR strategy in medicinal chemistry for optimizing hydrophobic contacts [1]. The free base molecular weight increases from 181.28 to 195.30 (+14.02 Da, +7.7%), while the HCl salt MW increases from 217.74 to 231.76 (+14.02 Da, +6.4%).

Alkyl chain length Hydrophobic contact Methylene scanning Lipophilic ligand efficiency

Evidence-Backed Application Scenarios for 1-Isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine in Scientific Research and Procurement


Kinase Inhibitor Selectivity Screening with N1-Isopropyl-Bearing Aminopyrazole Scaffolds

Based on published aminopyrazole SAR demonstrating that N1-isopropyl substitution on the pyrazole ring improves kinase isoform selectivity over N1-methyl analogs [1], 1-isopropyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is appropriate for inclusion in kinase-focused screening libraries where the N1-isopropyl group is hypothesized to enhance selectivity through differential steric occupancy of the ATP-binding pocket. The compound should be benchmarked against its N1-ethyl analog (1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine, MW 181.28) in parallel biochemical assays to empirically confirm the selectivity dividend of the larger N1 group in the specific kinase target of interest.

N4-Branched vs. Linear Alkyl Chain Comparator Studies for LogP-Dependent Property Optimization

The branched 3-methylbutyl chain of the target compound provides a predicted LogP that is approximately 0.2–0.3 units lower than the linear n-pentyl isomer (1-isopropyl-N-pentyl-1H-pyrazol-4-amine, CAS 1856097-01-2), despite identical molecular weight [2]. This pair of constitutional isomers constitutes an ideal matched molecular pair for probing the impact of alkyl chain branching on solubility, permeability, metabolic stability, and non-specific binding in an otherwise identical chemical context. Researchers investigating lipophilicity–property relationships should procure both compounds for parallel profiling.

Fragment-Weight-Conscious Lead Optimization Using N1-Isopropyl over N1-Cycloalkyl Scaffolds

With a free base molecular weight of 195.30 Da, the target compound is 26 Da lighter than its N1-cyclopentyl analog (221.35 Da) and carries two fewer heavy atoms, while preserving the identical N4-(3-methylbutyl) pharmacophoric element . This weight advantage supports its use in lead optimization programs where maintaining low molecular weight is critical (e.g., CNS drug discovery, fragment-based screening). The N1-isopropyl group provides sufficient steric bulk for binding pocket engagement without incurring the molecular weight penalty of the cyclopentyl variant.

Methylene Scanning for Hydrophobic Pocket Depth Probing

The N4-(3-methylbutyl) chain is one methylene unit longer than the N4-isobutyl chain of the comparator N-isobutyl-1-isopropyl-1H-pyrazol-4-amine (MW 181.28 free base) . This ~1.25 Å extension makes the target compound the preferred choice when SAR studies require systematic probing of hydrophobic sub-pocket depth tolerance. Procuring both the C4-branched (isobutyl) and C5-branched (3-methylbutyl) analogs enables a methylene scan across the N4 vector, a standard medicinal chemistry strategy for identifying the optimal alkyl chain length for target engagement.

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